Regioisomeric Selectivity in Carbonic Anhydrase Inhibition: Meta vs. Para
In a study of phenylethynylbenzenesulfonamide regioisomers, the *meta*-substituted derivatives demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms I, IX, and XII, while the *para*-substituted derivatives were effective inhibitors of isoforms IX and XII [1]. This indicates that the position of the sulfamoyl group significantly alters the isoform selectivity profile. While this is a class-level inference based on a related scaffold, it provides strong evidence that the *meta*-substitution of 3-(Aminomethyl)benzenesulfonamide will result in a different selectivity pattern compared to its *para*-substituted analog, Mafenide, which is known to target bacterial dihydropteroate synthetase [2].
| Evidence Dimension | Carbonic Anhydrase Isoform Selectivity |
|---|---|
| Target Compound Data | *Meta*-substituted benzenesulfonamide derivatives potently inhibit hCA I, IX, and XII (specific Ki values not reported for the unsubstituted parent compound) [1]. |
| Comparator Or Baseline | *Para*-substituted benzenesulfonamide derivatives are effective inhibitors of hCA IX and XII, but show a different profile [1]. Mafenide (para-isomer) inhibits bacterial dihydropteroate synthetase [2]. |
| Quantified Difference | Differential isoform inhibition profile; *meta*-substituted compounds gain activity against hCA I, while *para*-substituted compounds do not [1]. |
| Conditions | In vitro enzymatic assays against human carbonic anhydrase isoforms I, II, IX, and XII [1]. |
Why This Matters
For researchers targeting specific carbonic anhydrase isoforms in diseases like cancer or glaucoma, the *meta*-isomer offers a distinct selectivity starting point that is not available with the *para*-isomer.
- [1] Knaus, E. E., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 21(19), 5892-6. View Source
- [2] PubChem. (2025). Compound Summary for CID 3998, Mafenide. National Library of Medicine. View Source
